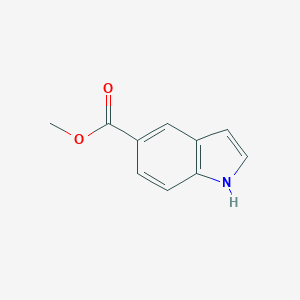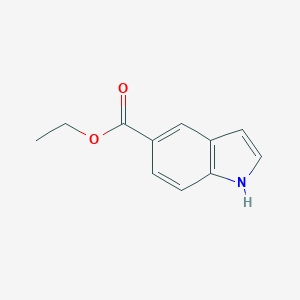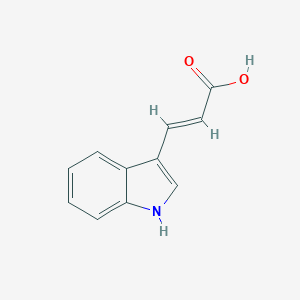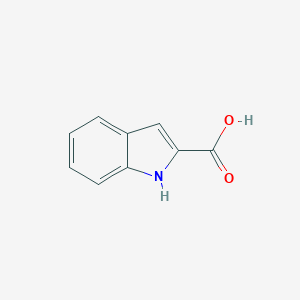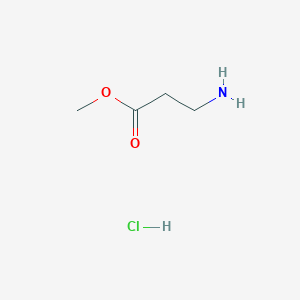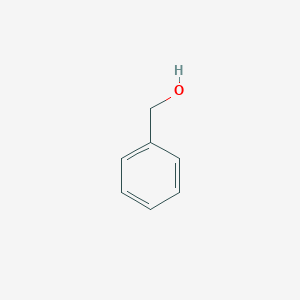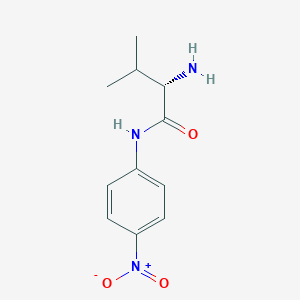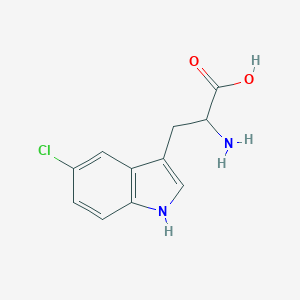
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid
Vue d'ensemble
Description
“2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid” is a compound with the CAS Number: 52448-15-4. It has a linear formula of C11H11ClN2O2 . The compound is also known as (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Another example is the 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
-
Anti-Inflammatory and Analgesic Activities
- Application: Indole derivatives have shown potential as anti-inflammatory and analgesic agents .
- Method of Application: Compounds are typically tested in animal models for their ability to reduce inflammation and pain .
- Results: Among the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib .
-
DNA Cleavage Activity
- Application: Indole derivatives like tryptophan and tryptamine were investigated for DNA cleaving activity .
- Method of Application: Compounds are typically tested in vitro for their ability to cleave DNA .
- Results: Compounds 2-amino-3-(1-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid and 2-amino-3-(2-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid showed significant DNA cleavage activity with IC50 values of 4.13 ± 0.17 μM and 4.56 ± 0.48 μM, respectively .
-
Metal Ion Recognition
- Application: A series of amino acid-linked free-base and Zn-porphyrin derivatives were synthesized for metal ion recognition .
- Method of Application: The synthesized compounds are typically tested for their ability to recognize and bind to specific metal ions .
- Results: The results of this application were not specified in the source .
-
Anti-Inflammatory and Analgesic Activities
- Application: Indole derivatives have shown potential as anti-inflammatory and analgesic agents .
- Method of Application: Compounds are typically tested in animal models for their ability to reduce inflammation and pain .
- Results: Among the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib .
-
DNA Cleavage Activity
- Application: Indole derivatives like tryptophan and tryptamine were investigated for DNA cleaving activity .
- Method of Application: Compounds are typically tested in vitro for their ability to cleave DNA .
- Results: Compounds 2-amino-3-(1-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid and 2-amino-3-(2-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid showed significant DNA cleavage activity with IC50 values of 4.13 ± 0.17 μM and 4.56 ± 0.48 μM, respectively .
-
Metal Ion Recognition
- Application: A series of amino acid-linked free-base and Zn-porphyrin derivatives were synthesized for metal ion recognition .
- Method of Application: The synthesized compounds are typically tested for their ability to recognize and bind to specific metal ions .
- Results: The results of this application were not specified in the source .
Safety And Hazards
The compound has a GHS07 pictogram, with a signal word of “Warning”. The hazard statements are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Indole derivatives, which this compound is a part of, have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . Therefore, the investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are potential future directions .
Propriétés
IUPAC Name |
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKKZLIDCNWKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





